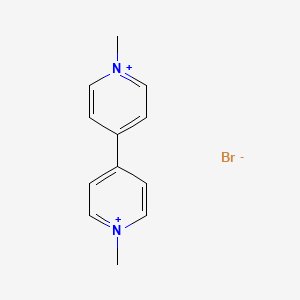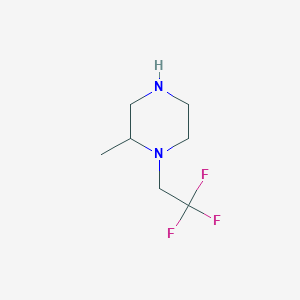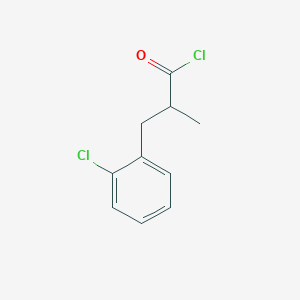
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is a chemical compound with the molecular formula C₁₂H₁₄N₂Br. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure, which includes two pyridinium rings connected by a methylene bridge.
Méthodes De Préparation
The synthesis of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 1-methyl-4-pyridinium bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol.
Procedure: The 4-methylpyridine is first methylated using methyl iodide to form 1-methyl-4-pyridinium iodide. This intermediate is then reacted with 1-methyl-4-pyridinium bromide in the presence of sodium hydroxide to form the final product.
Purification: The product is purified by recrystallization from ethanol.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The major products of oxidation are pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are the corresponding pyridines.
Substitution: This compound can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide and potassium cyanide. The major products of substitution are the corresponding substituted pyridines.
Applications De Recherche Scientifique
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of other quaternary ammonium compounds.
Biology: This compound is used in biological studies to investigate the effects of quaternary ammonium compounds on cellular processes.
Industry: This compound is used in the production of certain types of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide involves its interaction with cellular membranes. The positively charged nitrogen atoms in the compound interact with the negatively charged components of the cell membrane, leading to changes in membrane permeability. This can affect various cellular processes, including ion transport and signal transduction.
Comparaison Avec Des Composés Similaires
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is unique due to its structure and properties. Similar compounds include:
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium chloride: This compound has similar properties but contains a chloride ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium iodide: This compound contains an iodide ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium sulfate: This compound contains a sulfate ion instead of a bromide ion.
Propriétés
Numéro CAS |
3240-78-6 |
|---|---|
Formule moléculaire |
C12H14BrN2+ |
Poids moléculaire |
266.16 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H14N2.BrH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |
Clé InChI |
OWXHVFROXSYVNC-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)

![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)




